

Physical and chemical properties of 2-(Ethylsulfonyl)ethanamine

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Compound of Interest

Compound Name: 2-(Ethylsulfonyl)ethanamine

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An In-depth Technical Guide to 2-(Ethylsulfonyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The ethylsulfonyl moiety, in particular, has garnered attention for its ability to enhance solubility, metabolic stability, and target engagement. When coupled with a primary amine, as in the case of **2-(Ethylsulfonyl)ethanamine**, a versatile building block emerges, offering a confluence of desirable properties for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive exploration of the physical and chemical properties of **2-(Ethylsulfonyl)ethanamine**. Moving beyond a simple recitation of data, this document aims to provide a deeper understanding of the causality behind its characteristics and the practical implications for its use in a research and development setting. Every piece of information, from its fundamental properties to proposed analytical methodologies, is presented with the goal of empowering researchers to effectively utilize this compound in their synthetic endeavors. While experimentally derived data for this specific molecule is not extensively available in public literature, this guide synthesizes known information with well-established

principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded resource.

Core Molecular Attributes and Identifiers

2-(Ethylsulfonyl)ethanamine is a bifunctional organic molecule characterized by a primary amino group and an ethylsulfonyl group. This unique combination imparts both basicity and a high degree of polarity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#)[\[2\]](#)

Property	Value	Source
IUPAC Name	2-(Ethylsulfonyl)ethanamine	[2]
CAS Number	173336-82-8	[1] [2]
Molecular Formula	C ₄ H ₁₁ NO ₂ S	[1]
Molecular Weight	137.20 g/mol	[1]
Appearance	Light pale yellow solid	[1]
SMILES	CCS(=O)(=O)CCN	[2]
InChI Key	JMCWLZFPCMLCBV-UHFFFAOYSA-N	[2]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For **2-(Ethylsulfonyl)ethanamine**, these properties are largely dictated by the interplay between the basic amine and the polar sulfonyl group. While extensive experimental data for the free base is limited, the following table summarizes available and predicted values.

Property	Value	Remarks and Scientific Rationale
Melting Point	Not experimentally determined	As a solid at room temperature, it is expected to have a melting point above ambient temperature. The presence of hydrogen bonding from the amine and strong dipole-dipole interactions from the sulfonyl group will contribute to a relatively high melting point for a molecule of its size.
Boiling Point	Predicted: ~250-300 °C	The boiling point of the analogous 2-(Methylsulfonyl)ethanamine is reported as 160 °C at 0.02 Torr. ^[3] Due to the increased molecular weight of the ethyl group, the boiling point of 2-(Ethylsulfonyl)ethanamine is expected to be slightly higher under the same conditions. At atmospheric pressure, significant decomposition may occur before boiling.
Solubility	Soluble in water.	The primary amine and the sulfonyl group are both capable of hydrogen bonding with water, leading to good aqueous solubility. Solubility in organic solvents will vary based on polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic

		solvents like DMSO and DMF. Its solubility in nonpolar solvents like hexanes is expected to be low.
pKa (of the conjugate acid)	Predicted: ~9-10	The pKa of the conjugate acid of a primary amine is typically in the range of 9-11. The electron-withdrawing nature of the ethylsulfonyl group will slightly decrease the basicity of the amine compared to a simple alkylamine, thus lowering the pKa of its conjugate acid. For comparison, the pKa of taurine's amino group is approximately 9.[4][5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **2-(Ethylsulfonyl)ethanamine** is dominated by the nucleophilicity of the primary amine. The ethylsulfonyl group is relatively inert under many reaction conditions, making it a stable scaffold for further molecular elaboration.

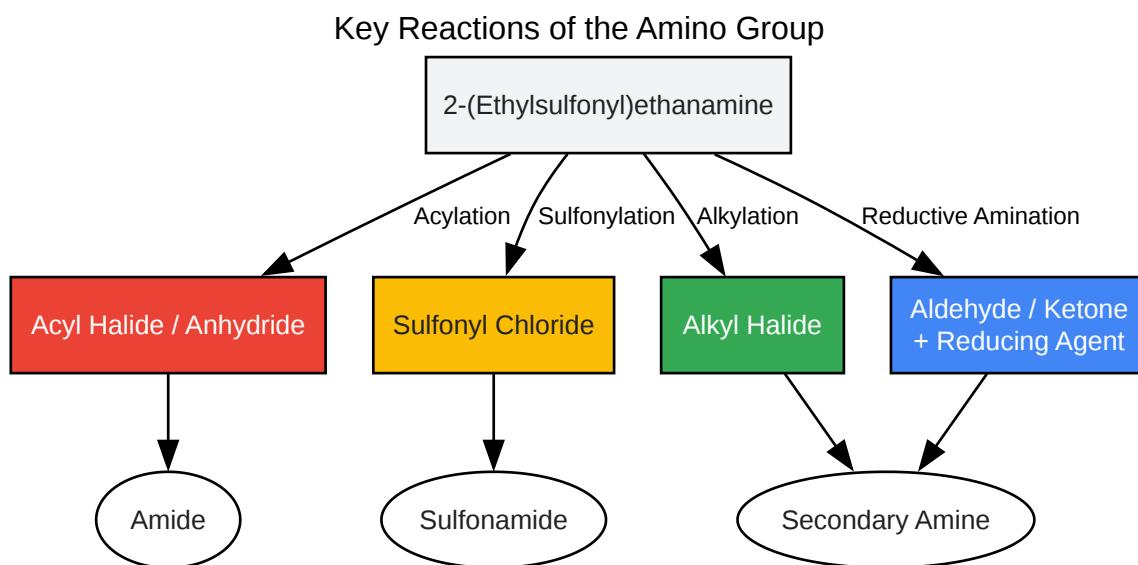
Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily participates in a variety of bond-forming reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Sulfenylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

- Michael Addition: Conjugate addition to α,β -unsaturated carbonyl compounds.

The ethylsulfonyl group's electron-withdrawing nature can modulate the reactivity of the amine, making it slightly less basic but still a highly effective nucleophile in most synthetic transformations.



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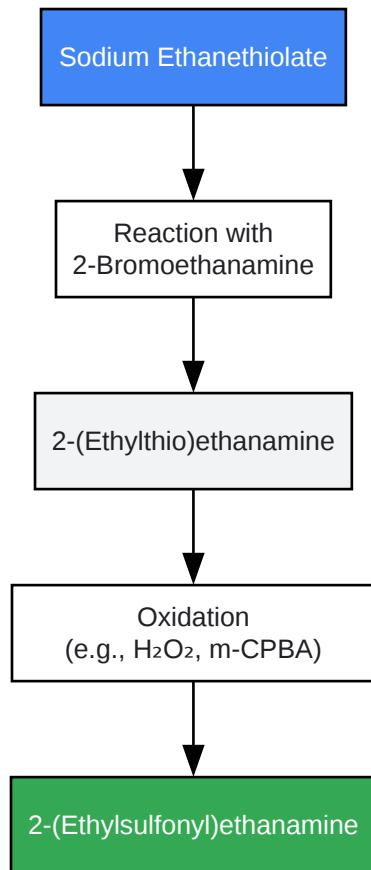
Caption: Key nucleophilic reactions of **2-(Ethylsulfonyl)ethanamine**.

Synthetic Pathways

A plausible synthetic route to **2-(Ethylsulfonyl)ethanamine** can be adapted from methods used for analogous compounds, such as the synthesis of 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride.^[6] A likely pathway involves the reaction of a suitable sulfur-containing starting material with a two-carbon electrophile bearing a protected or masked amino group, followed by oxidation of the sulfur and deprotection of the amine.

A potential synthetic workflow is outlined below:

Potential Synthetic Workflow

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Caption: A potential synthetic route to **2-(Ethylsulfonyl)ethanamine**.

Spectroscopic Characterization

While experimentally obtained spectra for **2-(Ethylsulfonyl)ethanamine** are not readily available in the public domain, its spectral characteristics can be predicted based on its structure and data from similar compounds.

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber	Rationale
¹ H NMR	Ethyl -CH ₃	~1.3 ppm (triplet)	Aliphatic methyl group adjacent to a methylene group.
Ethyl -CH ₂ -	~3.1 ppm (quartet)	Methylene group adjacent to a methyl group and the sulfonyl group.	
-SO ₂ -CH ₂ -	~3.4 ppm (triplet)	Methylene group alpha to the electron-withdrawing sulfonyl group.	
-CH ₂ -NH ₂	~3.0 ppm (triplet)	Methylene group alpha to the primary amine.	
-NH ₂	Broad singlet, variable	Chemical shift and appearance are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.	
¹³ C NMR	Ethyl -CH ₃	~7 ppm	Aliphatic methyl carbon.
Ethyl -CH ₂ -	~48 ppm	Aliphatic methylene carbon attached to the sulfonyl group.	
-SO ₂ -CH ₂ -	~55 ppm	Methylene carbon alpha to the sulfonyl group.	

-CH ₂ -NH ₂	~38 ppm	Methylene carbon alpha to the amino group.	
IR	N-H Stretch	3400-3300 cm ⁻¹ (two bands)	Characteristic stretching vibrations for a primary amine.
C-H Stretch	2950-2850 cm ⁻¹	Aliphatic C-H stretching.	
S=O Stretch	1350-1300 cm ⁻¹ and 1150-1120 cm ⁻¹	Asymmetric and symmetric stretching of the sulfonyl group, respectively.	
Mass Spec.	Molecular Ion (M ⁺)	m/z = 137	The molecular ion peak may be of low intensity.
Base Peak	m/z = 30 ([CH ₂ NH ₂] ⁺)	Alpha-cleavage is a common fragmentation pathway for primary amines.	
Other Fragments	m/z = 108 ([M- C ₂ H ₅] ⁺), m/z = 92 ([M- C ₂ H ₅ O] ⁺)	Fragmentation patterns will involve cleavage adjacent to the sulfonyl and amino groups.	

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of **2-(Ethylsulfonyl)ethanamine**. These should be considered as starting points and may require optimization.

Illustrative Synthesis Protocol

This protocol is a hypothetical adaptation based on known reactions for similar compounds.

Step 1: Synthesis of 2-(Ethylthio)ethanamine

- To a solution of sodium ethanethiolate (1.0 eq) in ethanol, add 2-bromoethanamine hydrobromide (1.05 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, remove the ethanol under reduced pressure.
- Partition the residue between water and diethyl ether.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(ethylthio)ethanamine.

Step 2: Oxidation to **2-(Ethylsulfonyl)ethanamine**

- Dissolve the crude 2-(ethylthio)ethanamine (1.0 eq) in methanol.
- Cool the solution to 0 °C and add a solution of Oxone® (2.2 eq) in water dropwise.
- Stir the reaction at room temperature for 18 hours.
- Quench the reaction with a saturated aqueous solution of sodium sulfite.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-(ethylsulfonyl)ethanamine**.

Analytical Quantification by RP-HPLC

This method is based on general procedures for the analysis of sulfonamides and related compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

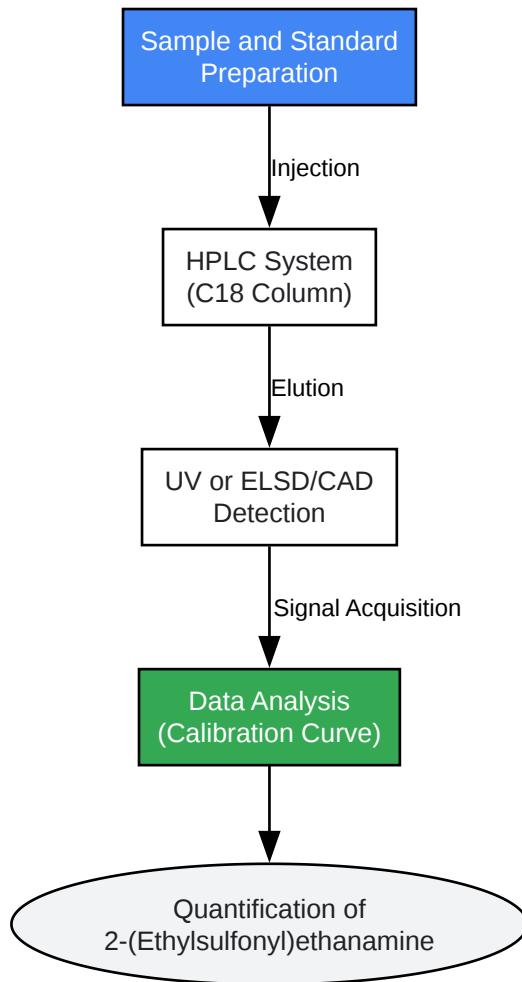
Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm or ELSD/CAD

Sample Preparation:

- Accurately weigh approximately 10 mg of **2-(Ethylsulfonyl)ethanamine** and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- Filter all solutions through a 0.45 μ m syringe filter before injection.

RP-HPLC Quantification Workflow

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Caption: A typical workflow for the quantification of **2-(Ethylsulfonyl)ethanamine** by RP-HPLC.

Safety and Handling

2-(Ethylsulfonyl)ethanamine is classified as a hazardous substance.[10]

- Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
- Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8 °C.[1][11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications in Research and Development

The bifunctional nature of **2-(Ethylsulfonyl)ethanamine** makes it a valuable building block in several areas of chemical research:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The ethylsulfonyl group can improve the pharmacokinetic properties of a drug candidate.
- Agrochemicals: It is used in the formulation of pesticides and herbicides to enhance their efficacy.[1][2]
- Biochemical Research: This compound can be used in studies related to enzyme inhibition, providing insights into metabolic pathways.[1][2]
- Material Science: It has applications in the development of specialty polymers and coatings. [2]

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